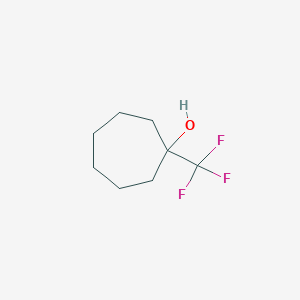

1-(Trifluorometil)cicloheptanol

Descripción general

Descripción

1-(Trifluoromethyl)cycloheptanol is a useful research compound. Its molecular formula is C8H13F3O and its molecular weight is 182.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Trifluoromethyl)cycloheptanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)cycloheptanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Catálisis fotoredox en síntesis orgánica

El grupo trifluorometilo es un motivo estructural significativo en muchas moléculas biológicamente activas debido a su capacidad para mejorar la estabilidad química y metabólica, la lipofilia y la selectividad de unión. 1-(Trifluorometil)cicloheptanol se puede utilizar en catálisis fotoredox, un proceso que utiliza luz visible para catalizar procesos de transferencia de un solo electrón (SET). Este método es particularmente valioso en la síntesis orgánica para la introducción eficiente y selectiva de grupos trifluorometilo en diversos esqueletos moleculares .

Desarrollo farmacéutico

Los compuestos que contienen el grupo trifluorometilo, como This compound, son frecuentes en los productos farmacéuticos. A menudo se incorporan a las moléculas de fármacos para mejorar su perfil farmacológico. El grupo trifluorometilo puede mejorar la eficacia de los medicamentos al mejorar su estabilidad y selectividad .

Formulaciones agroquímicas

En la industria agroquímica, el grupo trifluorometilo es valorado por su capacidad para conferir resistencia a la degradación por factores ambientales. This compound podría utilizarse para desarrollar nuevos agroquímicos con mayor estabilidad y eficacia .

Ciencia de materiales

Las propiedades únicas del grupo trifluorometilo lo convierten en una opción atractiva para aplicaciones de ciencia de materiales. This compound se puede utilizar para modificar las propiedades superficiales de los materiales, lo que podría conducir al desarrollo de nuevos materiales con características mejoradas, como la hidrofobicidad o la resistencia a la corrosión .

Investigación en química del flúor

Como compuesto con un grupo trifluorometilo, This compound es de interés en el campo de la química del flúor. Los investigadores pueden estudiar su reactividad e interacción con otros compuestos para ampliar la comprensión de la química organofluorada .

Química medicinal

El impacto del grupo trifluorometilo en la actividad biológica de las moléculas convierte a This compound en un compuesto valioso en química medicinal. Se puede utilizar para sintetizar nuevos candidatos a fármacos con el potencial de aumentar la potencia y la selectividad .

Mecanismo De Acción

Target of Action

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with a variety of biological targets, depending on its specific chemical structure and the context in which it is used.

Mode of Action

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in various biochemical processes, suggesting that the compound could potentially influence a range of pathways .

Pharmacokinetics

It is generally understood that the physicochemical properties of a compound, including its solubility, permeability, and stability, can significantly impact its bioavailability .

Result of Action

The trifluoromethylation process, which the trifluoromethyl group is involved in, can lead to significant changes in the properties of the molecules it interacts with .

Action Environment

It is generally understood that factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .

Análisis Bioquímico

Biochemical Properties

1-(Trifluoromethyl)cycloheptanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group imparts unique electronic properties to the compound, enhancing its reactivity and stability. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .

Cellular Effects

1-(Trifluoromethyl)cycloheptanol has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain protein kinases, resulting in altered phosphorylation states of key signaling proteins. Additionally, 1-(Trifluoromethyl)cycloheptanol can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 1-(Trifluoromethyl)cycloheptanol involves its interaction with various biomolecules at the molecular level. The trifluoromethyl group can form hydrogen bonds and van der Waals interactions with amino acid residues in proteins, leading to changes in protein conformation and activity. This compound can also act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. Furthermore, 1-(Trifluoromethyl)cycloheptanol can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Trifluoromethyl)cycloheptanol have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that 1-(Trifluoromethyl)cycloheptanol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are likely due to the compound’s stable chemical structure and its ability to form strong interactions with biomolecules .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 1-(Trifluoromethyl)cycloheptanol vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 1-(Trifluoromethyl)cycloheptanol can exhibit toxic effects, including liver and kidney damage. These toxic effects are likely due to the accumulation of reactive intermediates formed during the metabolism of the compound .

Metabolic Pathways

1-(Trifluoromethyl)cycloheptanol is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. The metabolic pathways of 1-(Trifluoromethyl)cycloheptanol also involve phase II reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body. The interaction with these metabolic enzymes can influence the overall metabolic flux and levels of specific metabolites .

Transport and Distribution

The transport and distribution of 1-(Trifluoromethyl)cycloheptanol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 1-(Trifluoromethyl)cycloheptanol can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments. The distribution of the compound within tissues is also influenced by its lipophilicity and ability to cross cell membranes .

Subcellular Localization

The subcellular localization of 1-(Trifluoromethyl)cycloheptanol is determined by its interactions with specific targeting signals and post-translational modifications. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization to these compartments can influence the compound’s activity and function. For example, the presence of 1-(Trifluoromethyl)cycloheptanol in the nucleus can affect gene expression by interacting with transcription factors, while its localization to the mitochondria can impact cellular metabolism .

Propiedades

IUPAC Name |

1-(trifluoromethyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3O/c9-8(10,11)7(12)5-3-1-2-4-6-7/h12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSAPEXREYIZHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

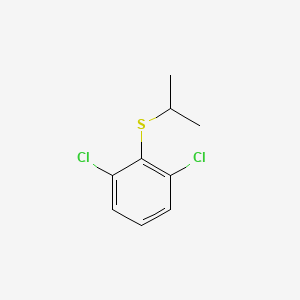

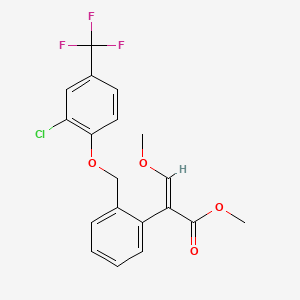

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

amine](/img/structure/B1443346.png)

![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)